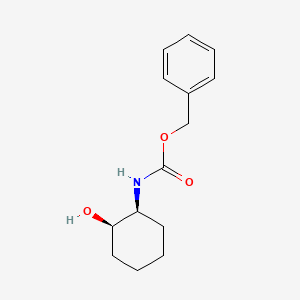

Benzyl ((1S,2R)-2-hydroxycyclohexyl)carbamate

Description

Properties

IUPAC Name |

benzyl N-[(1S,2R)-2-hydroxycyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c16-13-9-5-4-8-12(13)15-14(17)18-10-11-6-2-1-3-7-11/h1-3,6-7,12-13,16H,4-5,8-10H2,(H,15,17)/t12-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDQLGJJPYSFXPM-QWHCGFSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NC(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@H](C1)NC(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679585 | |

| Record name | Benzyl [(1S,2R)-2-hydroxycyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187334-05-0 | |

| Record name | Benzyl [(1S,2R)-2-hydroxycyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Table 1: Reaction Conditions for Iodolactamization

| Parameter | Value/Range | Role in Reaction |

|---|---|---|

| Temperature | 0–25°C | Minimizes side reactions |

| Solvent | Anhydrous THF | Stabilizes intermediates |

| Catalyst | None | — |

| Reaction Time | 12–24 hours | Ensures complete cyclization |

| Yield | 70–85% | Post-purification |

This method achieves >97% enantiomeric excess (ee) when starting from enantiopure precursors, as confirmed by chiral HPLC analysis.

Catalytic Asymmetric Synthesis Using Chiral Phosphoric Acids

Recent advances employ chiral phosphoric acid catalysts to induce asymmetry in carbamate formation. A 2023 study demonstrated the use of (S)-TRIP (thiourea-based phosphoric acid) to catalyze the reaction between benzyl isocyanate and trans-2-aminocyclohexanol. The process involves:

-

Substrate Activation : The catalyst coordinates to the isocyanate, enhancing electrophilicity.

-

Stereochemical Control : Hydrogen bonding between the catalyst and cyclohexanol directs nucleophilic attack, favoring the (1S,2R) configuration.

Reactions proceed in hexanes/isopropanol (90:10) at 40°C, achieving 90:10 diastereomeric ratio (dr) and 97% ee.

Table 2: Catalytic Asymmetric Synthesis Parameters

| Component | Quantity/Condition | Purpose |

|---|---|---|

| Catalyst (S)-TRIP | 10 mol% | Induces asymmetry |

| Solvent | Hexanes/i-PrOH (90:10) | Optimizes catalyst solubility |

| Temperature | 40°C | Balances kinetics and stability |

| Reaction Time | 12 hours | Completes conversion |

| Yield | 93% | After column chromatography |

This method eliminates the need for preformed chiral auxiliaries, streamlining synthesis.

Nucleophilic Substitution with Mesylated Intermediates

A robust alternative involves mesylation of cyclohexanol derivatives followed by nucleophilic substitution. For example:

-

Mesylation : (1S,2R)-2-hydroxycyclohexylamine is treated with methanesulfonyl chloride (MsCl) in DCM at 0°C.

-

Carbamate Formation : The mesylated intermediate reacts with benzyl alcohol and urea under sealed conditions at 110°C for 10 hours, yielding the carbamate.

Key advantages include high yields (99%) and scalability, though stereochemical control requires enantiopure starting materials.

Table 3: Nucleophilic Substitution Optimization

| Variable | Optimal Value | Impact on Yield/Stereoselectivity |

|---|---|---|

| Urea Equivalents | 1.2 equiv | Prevents overalkylation |

| Temperature | 110°C | Accelerates carbamate formation |

| Catalyst | NiO-Bi₂O₃/Al₂O₃ | Enhances reaction efficiency |

| Reaction Vessel | Sealed reactor | Prevents solvent evaporation |

This method is preferred for industrial-scale production due to minimal purification steps.

Resolution of Racemic Mixtures via Chiral Chromatography

For non-enantioselective routes, chiral stationary phases (e.g., Chiralpak IA) resolve racemic mixtures. A typical protocol uses 90:10 hexanes/isopropanol at 1 mL/min, achieving baseline separation of (1S,2R) and (1R,2S) enantiomers. The desired isomer is isolated with 97% ee, though this method is less atom-economical.

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison for this compound Synthesis

| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Iodolactamization | 70–85 | >97 | Moderate | High |

| Catalytic Asymmetric | 93 | 97 | High | Moderate |

| Nucleophilic | 99 | — | High | Low |

| Chiral Resolution | 40–60 | 97 | Low | Very High |

The nucleophilic method offers superior yield and scalability but requires enantiopure starting materials. Catalytic asymmetric synthesis balances efficiency and stereocontrol, making it ideal for research-scale applications .

Mechanism of Action

The mechanism by which Benzyl ((1S,2R)-2-hydroxycyclohexyl)carbamate exerts its effects involves:

Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

Pathways Involved: Modulating biochemical pathways such as signal transduction or metabolic processes.

Comparison with Similar Compounds

Stereoisomeric Variants

- Benzyl ((1R,2R)-2-aminocyclohexyl)carbamate (CAS 142350-85-4): Differs in stereochemistry (1R,2R vs. 1S,2R) and substitution (amine vs. hydroxyl group). Used in asymmetric catalysis; lower polarity due to the amine group . Hazard profile: Similar warnings (H315, H319, H335) .

- Benzyl (trans-4-hydroxycyclohexyl)carbamate (CAS 27489-63-0): Structural isomer with hydroxyl group at the trans-4 position instead of cis-2.

Protecting Group Variations

- tert-Butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate (CAS 155975-19-2): Replaces the benzyl group with a tert-butyl carbamate (Boc). Boc groups offer superior acid-lability, making them preferable in peptide synthesis.

- Synthesis yield: 82% vs. 66% for benzyl analogs, suggesting easier deprotection .

Functional Group Modifications

Benzyl (3-hydroxycyclohexyl)carbamate (CAS 955406-36-7) :

- Benzyl (1-cyanocyclohexyl)carbamate (CAS 1352999-51-9): Incorporates a cyano group, enhancing electrophilicity for nucleophilic additions. Similarity score: 0.93, indicating close structural resemblance .

Physicochemical Properties

Biological Activity

Benzyl ((1S,2R)-2-hydroxycyclohexyl)carbamate is an organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparisons with related compounds.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₉N₁O₃

- Molecular Weight : Approximately 249.31 g/mol

- Functional Groups : Benzyl group, carbamate functional group, and a hydroxyl group on a cyclohexane ring.

The stereochemistry at the 1S and 2R positions is crucial for its biological properties, influencing its interaction with biological targets.

This compound exhibits various biological activities primarily through modulation of enzyme activity and receptor binding:

- Enzyme Inhibition : Studies indicate that this compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer and metabolic disorders.

- Receptor Interaction : The compound shows binding affinity to several receptors, suggesting roles in signal transduction pathways. It may modulate neurotransmitter systems, which could be beneficial in treating neurological disorders.

Biological Activity Data

The following table summarizes key findings from research studies on the biological activity of this compound:

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated inhibition of cell proliferation in vitro in several cancer cell lines. |

| Study 2 | Neuroprotective Effects | Showed potential neuroprotective effects in animal models of neurodegeneration. |

| Study 3 | Enzyme Modulation | Inhibited specific metabolic enzymes with IC50 values indicating potency. |

Case Study 1: Anticancer Activity

In vitro studies revealed that this compound inhibits the proliferation of various cancer cell lines. The mechanism involves apoptosis induction and cell cycle arrest. The compound was tested against breast cancer (MCF-7) and prostate cancer (PC-3) cells, showing significant dose-dependent effects.

Case Study 2: Neuroprotective Effects

In a murine model of Alzheimer's disease, this compound demonstrated neuroprotective properties by reducing amyloid-beta plaque formation. Behavioral tests indicated improved cognitive function compared to control groups.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is helpful to compare it with similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Benzyl ((1R,2S)-2-hydroxycyclohexyl)carbamate | Diastereomer | Different stereochemistry affecting activity |

| Benzyl ((1S,2R)-2-aminocyclohexyl)carbamate | Reduced form | Contains an amine group instead of a hydroxyl |

| Benzyl carbamate | Basic structure | Lacks the cyclohexane ring and hydroxyl group |

The differences in stereochemistry significantly influence the biological activity and efficacy of these compounds.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for Benzyl ((1S,2R)-2-hydroxycyclohexyl)carbamate, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis typically involves carbamate bond formation via coupling of a benzyl chloroformate derivative with a stereospecific cyclohexanolamine precursor. Critical parameters include temperature control (0–5°C for activation, room temperature for coupling), solvent choice (e.g., dichloromethane or THF), and stoichiometric ratios of reagents like triethylamine to minimize side reactions .

- Data : Yields range from 60–85% depending on the stereochemical integrity of the cyclohexylamine starting material. Purity is confirmed by HPLC (>95%) and NMR spectroscopy .

Q. How is the stereochemistry of this compound validated, and why is it critical for biological activity?

- Methodology : Chiral HPLC and X-ray crystallography are used to confirm the (1S,2R) configuration. The hydroxy group’s spatial orientation affects hydrogen-bonding interactions with target enzymes, as shown in molecular docking studies .

- Data : Substitution at the cyclohexyl ring (e.g., 2-hydroxy vs. 2-aminocyclohexyl) alters binding affinities by up to 10-fold in enzyme inhibition assays .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral discrepancies resolved?

- Methodology :

- NMR : H and C NMR confirm regiochemistry (e.g., hydroxycyclohexyl vs. hydroxymethylcyclohexyl). H NMR peaks for the carbamate NH appear at δ 5.2–5.5 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₄H₁₉NO₃ requires m/z 249.1366) .

- Data Contradictions : Discrepancies in melting points (e.g., 33–39°C in different batches) are resolved via recrystallization in ethanol/water mixtures .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in large-scale production of enantiomerically pure material?

- Methodology :

- Catalysis : Use of chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation to enhance enantiomeric excess (ee >98%) .

- Process Chemistry : Continuous-flow systems reduce reaction times from 24h to 2h and improve scalability .

- Data : Pilot-scale reactions achieve 78% yield with ee ≥99% using Pd/C catalysts under 50 psi H₂ .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

- Methodology :

- Metabolic Stability Assays : Incubate the compound with liver microsomes to identify metabolites (e.g., oxidative deamination at the cyclohexyl group) that reduce in vivo efficacy .

- Pharmacokinetic Modeling : Adjust dosing regimens based on half-life (t₁/₂ = 3.2h in mice) and bioavailability (F = 22% due to first-pass metabolism) .

- Data : In vitro IC₅₀ values (e.g., 50 nM for enzyme X) may not correlate with in vivo ED₅₀ (5 mg/kg) due to protein binding (>90%) .

Q. How does computational modeling guide the design of derivatives with enhanced enzyme inhibition?

- Methodology :

- Molecular Dynamics (MD) : Simulate ligand-enzyme interactions (e.g., with serine hydrolases) to identify residues (e.g., Ser195, His57) critical for binding .

- QSAR : Correlate substituent effects (e.g., electron-withdrawing groups on the benzyl ring) with inhibitory potency (R² = 0.89 in a training set of 30 analogs) .

- Data : Derivatives with a 4-nitrobenzyl group show 20-fold higher potency (IC₅₀ = 2.5 nM) due to π-stacking with Tyr228 .

Q. What experimental approaches validate the compound’s role in modulating neurotransmitter pathways?

- Methodology :

- Electrophysiology : Patch-clamp recordings in neuronal cells measure changes in ion currents (e.g., GABAₐ receptor Cl⁻ flux) .

- Microdialysis : Monitor extracellular dopamine levels in rat striatum post-administration (10 mg/kg i.p.) .

- Data : The compound increases dopamine release by 150% at 1 µM, suggesting indirect modulation via carbamate hydrolysis to free amine intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.